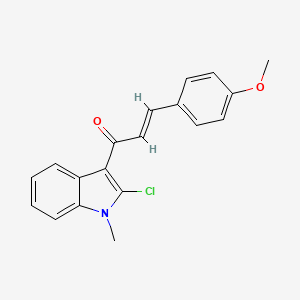![molecular formula C19H17Cl2N5O3S2 B13372628 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372628.png)
6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound with a molecular formula of C19H17Cl2N5O3S2 This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furyl group, a piperidinyl group, and a triazolo-thiadiazole core
Méthodes De Préparation
The synthesis of 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, including the formation of the triazolo-thiadiazole core and the subsequent attachment of the dichlorophenyl, furyl, and piperidinyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as dichlorobenzene, furfural, piperidine, and various sulfur and nitrogen-containing compounds. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The furyl and piperidinyl groups can be oxidized under appropriate conditions.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions would depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in the study of biological pathways and mechanisms.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The triazolo-thiadiazole core is known to interact with various biological targets, potentially leading to a range of effects depending on the specific structure and functional groups attached.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolo-thiadiazole derivatives with different substituents These compounds may share some chemical and biological properties but can differ significantly in their specific activities and applications
Propriétés
Formule moléculaire |
C19H17Cl2N5O3S2 |
|---|---|
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17Cl2N5O3S2/c1-31(27,28)25-8-2-3-11(10-25)17-22-23-19-26(17)24-18(30-19)16-7-6-15(29-16)13-5-4-12(20)9-14(13)21/h4-7,9,11H,2-3,8,10H2,1H3 |
Clé InChI |
NEJXEMOEIOUAFX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13372547.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
![8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372557.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13372587.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372593.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372597.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372618.png)
![methyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B13372624.png)
![2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine](/img/structure/B13372631.png)
